molecular formula C15H24N2O B13010922 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine

Cat. No.: B13010922
M. Wt: 248.36 g/mol
InChI Key: KNTAFUNFSLQJNO-UHFFFAOYSA-N
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Description

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an amine group and a methoxy group attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the cyclobutylmethanol derivative, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridin-3-amine: A simpler analog with similar structural features.

    Cyclobutylmethanol derivatives: Compounds with similar cyclobutyl groups.

Uniqueness

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is unique due to its combination of a cyclobutyl ring with a pyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

6-[[3-methyl-1-(2-methylpropyl)cyclobutyl]methoxy]pyridin-3-amine

InChI

InChI=1S/C15H24N2O/c1-11(2)6-15(7-12(3)8-15)10-18-14-5-4-13(16)9-17-14/h4-5,9,11-12H,6-8,10,16H2,1-3H3

InChI Key

KNTAFUNFSLQJNO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CC(C)C)COC2=NC=C(C=C2)N

Origin of Product

United States

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